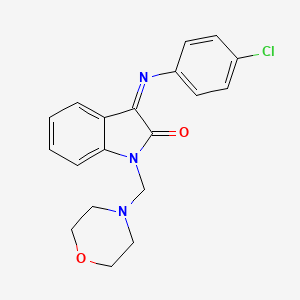

3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one

Description

3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one is a synthetic indole-derived compound featuring a morpholine moiety and a 4-chlorophenyl substituent. Its structure comprises an indol-2-one core modified at the 1-position with a morpholin-4-ylmethyl group and at the 3-position with a 4-chlorophenylimino group. The morpholine ring enhances solubility and bioavailability, while the 4-chlorophenyl group contributes to receptor-binding specificity, often observed in antinociceptive and anticoagulant agents .

Properties

IUPAC Name |

3-(4-chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c20-14-5-7-15(8-6-14)21-18-16-3-1-2-4-17(16)23(19(18)24)13-22-9-11-25-12-10-22/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRYYRGKVOLNIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)Cl)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one typically involves the reaction of 4-chlorophenylhydrazine with an appropriate indole derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole compound in good yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing indole structures, such as 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one, can exhibit anticancer properties. The presence of the morpholine group enhances the compound's ability to penetrate cellular membranes, potentially leading to increased efficacy in targeting cancer cells. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancerous cells, making this compound a candidate for further exploration in cancer therapy.

1.2 Antimicrobial Properties

The compound's unique structure may also confer antimicrobial activity. Indole derivatives have been documented to possess antibacterial and antifungal properties. Investigating the antimicrobial efficacy of 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one could lead to the development of new antibiotics or antifungal agents, particularly in an era of rising antibiotic resistance.

Neuropharmacology

2.1 Central Nervous System (CNS) Effects

The morpholine moiety is known for its ability to interact with neurotransmitter systems. Compounds like 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one could serve as leads for developing drugs targeting CNS disorders. Preliminary studies suggest that similar structures may act as modulators of serotonin receptors or other neurochemical pathways, providing a basis for their use in treating conditions such as anxiety or depression.

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their potential impacts on biological activity:

| Structural Feature | Potential Impact on Activity |

|---|---|

| Chlorophenyl Group | Enhances lipophilicity and membrane penetration |

| Morpholine Ring | Increases solubility and bioavailability |

| Indole Backbone | Imparts biological activity related to cancer |

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar compounds:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that indole derivatives could effectively inhibit specific cancer cell lines, suggesting a pathway for further research on 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one's anticancer properties.

- Neuropharmacological Research : Research published in Neuropharmacology indicated that morpholine-containing compounds showed promise as anxiolytic agents, paving the way for exploring the neuropharmacological effects of this compound.

- Antimicrobial Activity : A recent publication in the Journal of Antimicrobial Chemotherapy reported that structurally similar indole compounds exhibited significant antibacterial effects against resistant strains, indicating a potential application for 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one in infectious disease treatment.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

3-[(4-Fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one (CAS 67502-94-7)

- Structural Differences : Replaces the morpholin-4-ylmethyl group at the 1-position with a methyl group and substitutes 4-chlorophenyl with 4-fluorophenyl .

- Pharmacological Impact: The fluorine atom’s electronegativity increases metabolic stability but reduces antinociceptive efficacy compared to the morpholine-containing derivative .

- Synthesis : Prepared via nucleophilic addition of 4-fluoroaniline to indole-2,3-dione, followed by alkylation .

3-[(3-Chloro-4-methylphenyl)imino]-1-methylindol-2-one (CAS 649727-23-1)

3-[(4-Hydroxyphenyl)imino]indolin-2-one (CAS 42407-83-0)

- Structural Differences : Substitutes 4-chlorophenyl with 4-hydroxyphenyl and lacks the morpholinylmethyl group .

- Pharmacology : The hydroxyl group facilitates hydrogen bonding but reduces CNS activity due to higher polarity .

Functional Analogues with Heterocyclic Modifications

5-(4-Chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Structural Differences : Replaces the indol-2-one core with a 1,2,4-triazole ring .

- Antinociceptive Activity: Exhibits comparable efficacy in hot-plate and writhing tests but shorter duration (90 minutes vs. 120+ minutes for indol-2-one derivatives) .

- Synthesis : Synthesized via Mannich reaction, confirmed by IR and ¹H-NMR .

3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1H-indol-2-one

- Structural Differences : Incorporates a ketone-linked 4-chlorophenyl group at the 3-position .

- Activity: Demonstrates anticoagulant properties via vitamin K antagonism, unlike the antinociceptive focus of the morpholine-containing compound .

Physicochemical Properties

Biological Activity

3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one, also known by its CAS number 59631-97-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The molecular formula of 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one is C19H18ClN3O2, with a molecular weight of 355.82 g/mol. The compound exhibits the following physical properties:

The biological activity of this compound can be attributed to its structural features, particularly the presence of the morpholine and indole moieties, which are known to interact with various biological targets. The chlorophenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antiviral Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antiviral properties. For instance, a related compound demonstrated an IC50 value of 2.95 μM against HIV reverse transcriptase, suggesting that similar mechanisms may be at play for 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one . The structural similarity to other active compounds points towards potential efficacy against viral pathogens.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have evaluated its effects on various cancer cell lines:

- Breast Cancer (MCF-7) : Compounds with similar structures have been reported to induce cell cycle arrest in the G0/G1 phase, indicating potential for use in cancer therapy .

- Colon Cancer (HCT-15) : Indole derivatives have been shown to inhibit growth in colon cancer cells, with some exhibiting IC50 values in the sub-micromolar range .

Study on Antitumor Activity

A study focused on hybrid molecules containing indole frameworks reported that compounds similar to 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one exhibited significant cytotoxicity against multiple cancer cell lines. Notably, one derivative showed an IC50 value as low as 0.31 µM against various malignancies .

Antibacterial and Antifungal Properties

In another investigation into monomeric alkaloids, compounds with similar structural motifs were assessed for antibacterial and antifungal activities. Some derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria . This suggests that 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one may also possess antimicrobial properties worth exploring.

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| CAS Number | 59631-97-9 |

| Molecular Formula | C19H18ClN3O2 |

| Melting Point | 272 °C |

| Boiling Point | ~520.2 °C |

| Antiviral Activity (IC50) | ~2.95 μM (against HIV RT) |

| Anticancer Activity (IC50) | ~0.31 µM (various cancer lines) |

| Antibacterial Activity | Broad-spectrum potential |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-chlorophenyl derivatives with indole precursors. For example, acyl chlorides (e.g., 4-chlorobenzoyl chloride) can react with indoline derivatives under base-catalyzed conditions (e.g., triethylamine) to form imine linkages . Optimization includes controlling reaction temperature (0–5°C for exothermic steps), solvent selection (anhydrous dichloromethane or DMF), and purification via column chromatography with gradients of ethyl acetate/hexane. Yield improvements (70–85%) are achieved by slow addition of reagents and inert atmosphere use to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the morpholine ring (δ 2.5–3.5 ppm for N-CH groups) and indole protons (δ 7.0–8.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths and angles, resolving ambiguities in the imine and morpholine moieties. For example, C–N bond lengths in the morpholine ring typically range from 1.45–1.49 Å .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and C=N (1600–1650 cm) validate functional groups .

Q. How does the morpholine moiety influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer : The morpholine ring enhances aqueous solubility via hydrogen bonding and modulates logP values (experimental logP ~2.1–2.5). Comparative studies (Table 1, ) show morpholine-containing analogs exhibit improved bioavailability over non-morpholine derivatives (e.g., 4-Chlorobenzophenone). Molecular dynamics simulations suggest the morpholine oxygen participates in key hydrogen bonds with target proteins (e.g., kinase active sites) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data discrepancies for morpholine-containing indole derivatives, and how are they addressed?

- Methodological Answer : Common issues include:

- Anisotropic displacement : High thermal motion in the morpholine ring can distort electron density maps. SHELXL’s restraints (e.g., SIMU/DELU) stabilize refinement .

- Twinning : Twinned crystals require data integration via CELL_NOW and refinement in SHELXL using TWIN commands .

- Validation : Tools like PLATON (ADDSYM) detect missed symmetry, while WinGX’s ORTEP visualizes displacement ellipsoids to confirm geometry .

Q. How can computational methods resolve contradictions between predicted and experimental bioactivity data for this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses. Discrepancies arise from protonation state assumptions; pKa calculations (MarvinSketch) adjust ligand charges .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. For example, RMSD >2.5 Å may indicate false-positive docking results .

- QSAR Models : CoMFA/CoMSIA correlates substituent effects (e.g., chloro vs. fluoro) with IC values. Outliers are re-evaluated using experimental solubility data .

Q. What strategies elucidate the structure-activity relationship (SAR) when experimental bioactivity data is limited?

- Methodological Answer :

- Pharmacophore Modeling : Phase (Schrödinger) identifies critical features (e.g., hydrogen bond acceptors at the indole C=O group) .

- Analog Comparison : Structural analogs (Table 1, ) guide SAR. For example, replacing the 4-chlorophenyl group with 3-fluorophenyl reduces cytotoxicity but increases metabolic stability .

- Fragment-Based Screening : X-ray crystallography of protein-ligand complexes identifies binding hotspots, enabling rational modifications (e.g., adding methyl groups to the indole core) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.